4-(2-Methylmorpholine-4-carbonyl)aniline
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Overview
Description
4-(2-Methylmorpholine-4-carbonyl)aniline is an organic compound with the molecular formula C12H16N2O2. This compound features a morpholine ring substituted with a methyl group and a carbonyl group attached to an aniline moiety. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylmorpholine-4-carbonyl)aniline typically involves the reaction of 2-methylmorpholine with aniline in the presence of a carbonylating agent. One common method is the use of phosgene or its derivatives to introduce the carbonyl group. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and efficient production of the compound. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylmorpholine-4-carbonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-Methylmorpholine-4-carbonyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methylmorpholine-4-carbonyl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the aniline moiety.
2-Methylmorpholine: Lacks the carbonyl and aniline groups.
4-(Morpholine-4-carbonyl)aniline: Similar structure but without the methyl group on the morpholine ring.
Uniqueness
4-(2-Methylmorpholine-4-carbonyl)aniline is unique due to the presence of both the methyl-substituted morpholine ring and the aniline moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
(4-aminophenyl)-(2-methylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-8-14(6-7-16-9)12(15)10-2-4-11(13)5-3-10/h2-5,9H,6-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVVVYRADMDZIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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